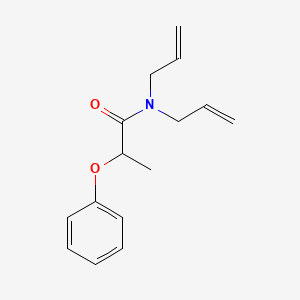![molecular formula C20H17N3O6 B3917631 N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3917631.png)
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide
Overview
Description
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of anandamide, an endocannabinoid that is involved in various physiological processes, including pain modulation, appetite regulation, and mood regulation.
Mechanism of Action
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide is known to inhibit the reuptake of anandamide, thereby increasing its concentration in the synaptic cleft. Anandamide is an endocannabinoid that acts on cannabinoid receptors in the brain and other parts of the body. By increasing the concentration of anandamide, this compound enhances the activation of cannabinoid receptors, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and decreasing the activity of nociceptive neurons. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise targeting of the endocannabinoid system and reduces the likelihood of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on different physiological processes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various animal models. Its mechanism of action involves the inhibition of anandamide reuptake, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound represents a promising avenue for the development of novel therapeutics for various diseases and conditions.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. This compound has also been investigated for its potential use in the treatment of migraines, neuropathic pain, and neurodegenerative diseases.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-12(24)21-13-3-5-14(6-4-13)22-20(25)18-10-9-17(29-18)16-8-7-15(23(26)27)11-19(16)28-2/h3-11H,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARBOYBUDCCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{2,5-dimethyl-3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3917550.png)
![N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3917557.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B3917564.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3917566.png)

![ethyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917575.png)

![N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3917600.png)
![N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide](/img/structure/B3917607.png)
![N-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917614.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917621.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine](/img/structure/B3917638.png)
![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)
